molecular formula C15H19NO5 B13532669 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid

2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid

Cat. No.: B13532669
M. Wt: 293.31 g/mol
InChI Key: IKJSNSHXVOUGJU-UHFFFAOYSA-N
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Description

2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an oxan-3-yl moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the desired compound . The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure assignment of the products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of protective groups and selective reactions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, reduced amines, and substituted benzyl compounds.

Scientific Research Applications

2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino acid moiety, allowing selective reactions to occur at other functional groups. This protection is crucial for the synthesis of complex molecules and peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is unique due to its specific combination of functional groups, which allows for selective reactions and the synthesis of complex molecules. Its ability to protect the amino acid moiety while allowing other reactions to occur makes it valuable in synthetic chemistry.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)oxan-3-yl]acetic acid

InChI

InChI=1S/C15H19NO5/c17-13(18)9-15(7-4-8-20-11-15)16-14(19)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,19)(H,17,18)

InChI Key

IKJSNSHXVOUGJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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